![molecular formula C17H22N4O2 B2722324 cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034253-54-6](/img/structure/B2722324.png)
cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photochemical Behavior
The synthesis and photochemical behavior of compounds related to cyclohex-3-en-1-yl derivatives have been studied to understand their reactivity and potential applications in material science and organic synthesis. For instance, the reaction of cyclohexenones with secondary amines, such as morpholine, can afford amino-1,3-cyclohexadienes, which upon irradiation yield a mixture of isomeric compounds due to the photochemical reactivity of the morpholino derivative (R. Kilger & P. Margaretha, 1983).
Imaging Agent Synthesis for Parkinson's Disease
Compounds with structural similarities to cyclohex-3-en-1-yl derivatives have been synthesized for potential use as imaging agents in the diagnosis of Parkinson's disease. Specifically, the synthesis of [11C]HG-10-102-01, a new potential PET agent, illustrates the relevance of such compounds in developing diagnostic tools for neurological conditions (Min Wang et al., 2017).
Novel Acylguanidines with Potential H2-Blocking Activity
Research into novel acylguanidines derived from cyclohex-2-enone shows the potential for developing new therapeutics with H2-blocking activity. These studies underline the chemical versatility and potential pharmaceutical applications of cyclohex-3-en-1-yl related compounds (J. Hanaee & M. Rashidi, 1990).
Enamine Chemistry
The transformation of cyclohexanone and related ketones into enaminones and their subsequent reduction or chemical modification showcases the utility of cyclohex-3-en-1-yl derivatives in synthetic organic chemistry. These reactions offer pathways to diverse compounds with potential applications in chemical synthesis and material science (S. Carlsson & S. Lawesson, 1982).
Oxidation and Autorecycling
The synthesis and properties of novel derivatives, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, have been explored for their unique oxidative functions. These compounds can oxidize amines and alcohols in an autorecycling process, demonstrating potential applications in synthetic and green chemistry (Yuhki Mitsumoto & M. Nitta, 2004).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(13-4-2-1-3-5-13)21-11-14-10-18-17(19-15(14)12-21)20-6-8-23-9-7-20/h1-2,10,13H,3-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWZOXTPXKKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
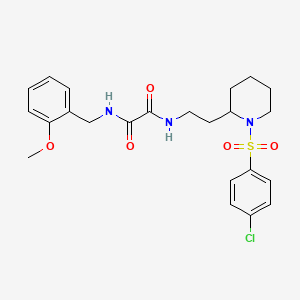

![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)
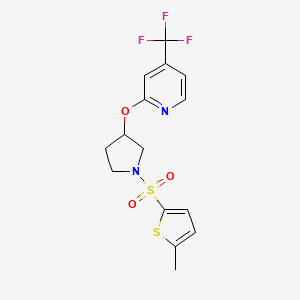
![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)

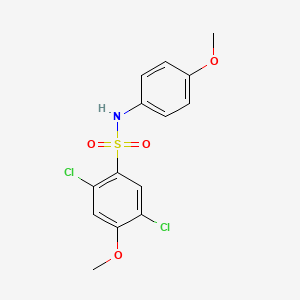

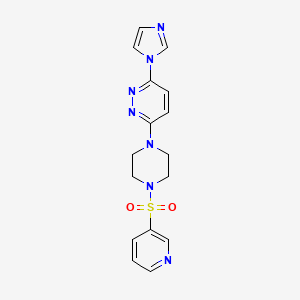
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)
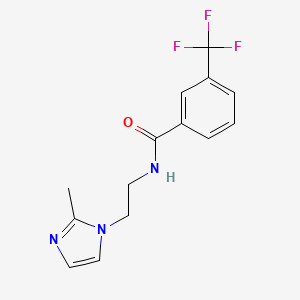

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

